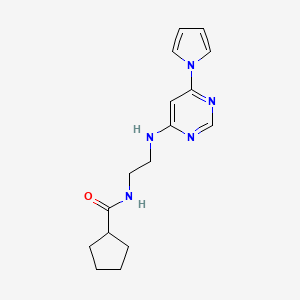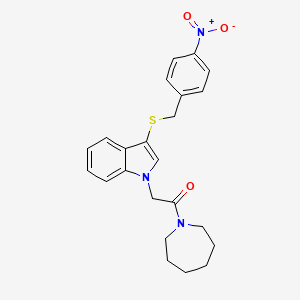![molecular formula C11H15ClN2 B2605053 {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 1955547-99-5](/img/structure/B2605053.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of action
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride” is a hydrazine derivative. Hydrazines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and versatility
Mode of action
The mode of action of “{3-Phenylbicyclo[11Hydrazine derivatives are known to be versatile intermediates in organic synthesis, participating in a variety of reactions .
Métodos De Preparación
The synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride typically involves the homolytic aromatic alkylation of benzene. This metal-free method is efficient and versatile, allowing for the production of various BCP derivatives . The reaction conditions often include the use of benzene, tetrabutylammonium cyanoborohydride, and azobisisobutyronitrile (AIBN) as a radical initiator . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.
Análisis De Reacciones Químicas
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride has several applications in scientific research:
Biology: Its structural features make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It may be used in the production of specialty chemicals and materials due to its unique properties.
Comparación Con Compuestos Similares
Similar compounds to {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride include other BCP derivatives such as {3-Phenylbicyclo[1.1.1]pentan-1-yl}amine and {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol These compounds share the BCP scaffold but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity The uniqueness of {3-Phenylbicyclo[11
Propiedades
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSGYXXUWEDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)

![2-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)-N-(2-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2604973.png)

![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)
![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)




![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2604987.png)

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
